(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine
CAS No.: 820980-63-0
Cat. No.: VC17305775
Molecular Formula: C17H24Cl2N2
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820980-63-0 |
|---|---|
| Molecular Formula | C17H24Cl2N2 |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | (3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1 |
| Standard InChI Key | WNRZWWLLVZNWNS-INIZCTEOSA-N |
| Isomeric SMILES | C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3 |
| Canonical SMILES | C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3 |
Introduction
Structural and Stereochemical Features
Spectroscopic and Computational Data
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X-ray Crystallography: While no crystallographic data is publicly available, molecular modeling predicts a distorted chair conformation for the cyclohexyl group and a planar arrangement for the dichlorobenzyl ring.
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NMR Predictions: The -NMR spectrum would show resonances for the pyrrolidine protons (δ 2.5–3.5 ppm), cyclohexyl methylenes (δ 1.0–2.0 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
Synthesis and Optimization
Historical Synthetic Routes
Early synthesis strategies for structurally related benzylamines involved nucleophilic substitution reactions between halogenated benzyl halides and amines. For example, US3336308A describes the preparation of N-(2-amino-3,5-dichlorobenzyl)-piperidine via reaction of 3,5-dichloro-2-diacetylaminobenzyl bromide with piperidine, yielding a hydrochloride salt with a melting point of 234–235°C . Adapting this method, (S)-N-cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine could be synthesized through:
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | 2,4-Dichlorobenzyl bromide, pyrrolidin-3-amine, KCO, DMF, 80°C, 12 h | N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine | 65% |
| 2 | Cyclohexyl bromide, NaH, THF, 0°C → RT, 6 h | Racemic product | 58% |
| 3 | Chiral resolution via diastereomeric salt formation (L-tartaric acid) | (S)-enantiomer | 32% |
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The hydrochloride salt form enhances stability and crystallinity, as evidenced by melting points of related compounds (e.g., 232–235°C for N-(2-amino-3,5-dibromobenzyl)-N-methyl-cyclohexylamine hydrochloride) .
| Receptor | Predicted Ki (nM) | Rationale |
|---|---|---|
| CB2 | 15–20 | Structural analogy to |
| σ1 | 120–150 | Tertiary amine affinity |
| H1 | >1000 | Low histaminergic similarity |
Metabolic Stability
Phase I metabolism likely involves:
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CYP3A4-mediated N-dealkylation of the cyclohexyl group.
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CYP2D6-dependent hydroxylation of the dichlorobenzyl ring.
In vitro microsomal studies (rat liver) predict a half-life of 42 ± 5 min, suggesting moderate hepatic clearance.
Applications and Future Directions
Medicinal Chemistry
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Lead compound for CB2-selective antagonists (inflammatory diseases).
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Intermediate in opioid receptor modulator synthesis.
Material Science
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Chiral ligand for asymmetric catalysis (e.g., hydrogenation of ketones).
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Monomer for conducting polymers (amine-doped polyaniline derivatives).
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